molecular formula C19H22ClNO3 B3755769 N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide

N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide

Cat. No.: B3755769
M. Wt: 347.8 g/mol
InChI Key: VSCKCRXKFRFSQG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethylphenoxy group attached to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The synthetic route may involve the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methoxybenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with 4-(4-ethylphenoxy)butanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butylamine.

    Substitution: Formation of N-(3-azido-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-4-phenoxybutanamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    N-(3-chloro-4-methoxyphenyl)-4-(4-methylphenoxy)butanamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(4-ethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-3-14-6-9-16(10-7-14)24-12-4-5-19(22)21-15-8-11-18(23-2)17(20)13-15/h6-11,13H,3-5,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCKCRXKFRFSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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